molecular formula C7H15NO2S B3072338 4-Methanesulfonylcyclohexan-1-amine CAS No. 1016717-54-6

4-Methanesulfonylcyclohexan-1-amine

Cat. No.: B3072338
CAS No.: 1016717-54-6
M. Wt: 177.27 g/mol
InChI Key: AQVBQDPPRIPJIW-UHFFFAOYSA-N
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Description

4-Methanesulfonylcyclohexan-1-amine is an organic compound with the molecular formula C7H15NO2S It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by a methanesulfonyl group (-SO2CH3) and another by an amine group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methanesulfonylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base, followed by reduction of the resulting sulfonyl derivative to the corresponding amine. The reaction conditions typically involve:

    Cyclohexanone: as the starting material.

    Methanesulfonyl chloride: as the sulfonylating agent.

    Base: such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Reducing agent: like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the sulfonyl group to an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under strong reducing conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), or m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution reagents: Acyl chlorides, isocyanates, or alkyl halides.

Major Products Formed

    Oxidation products: Nitroso, nitro, or N-oxide derivatives.

    Reduction products: Sulfide or thiol derivatives.

    Substitution products: Amides, ureas, or alkylated amines.

Scientific Research Applications

4-Methanesulfonylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and as a building block for various chemical products.

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonylmethylcyclohexan-1-amine: Similar structure but with a methanesulfonylmethyl group instead of a methanesulfonyl group.

    Cyclohexylamine: Lacks the methanesulfonyl group, making it less polar and potentially less reactive.

    Methanesulfonamide: Contains a sulfonamide group instead of a sulfonyl group attached to the cyclohexane ring.

Uniqueness

4-Methanesulfonylcyclohexan-1-amine is unique due to the presence of both a sulfonyl group and an amine group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased polarity and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

4-methylsulfonylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVBQDPPRIPJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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